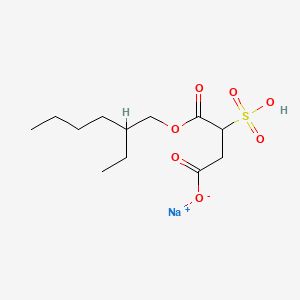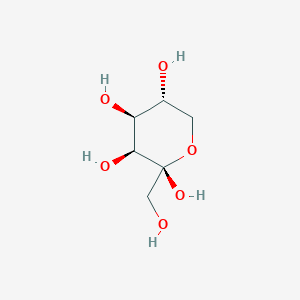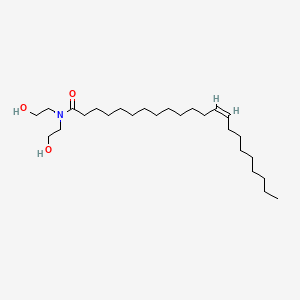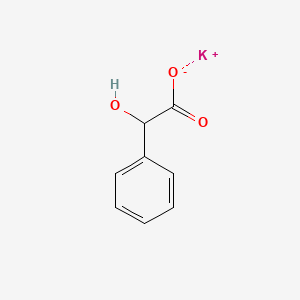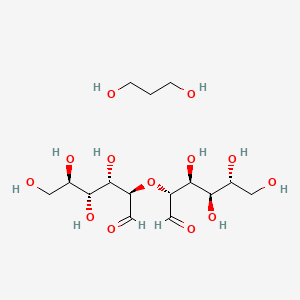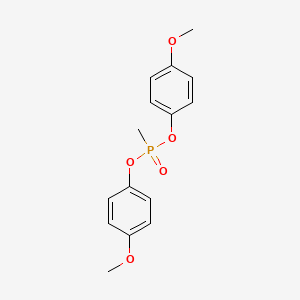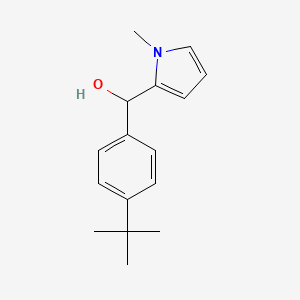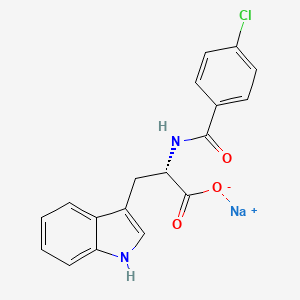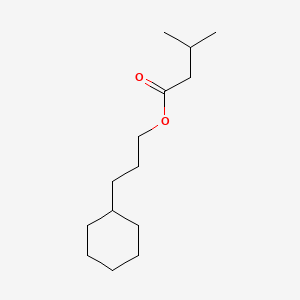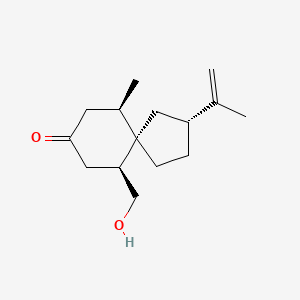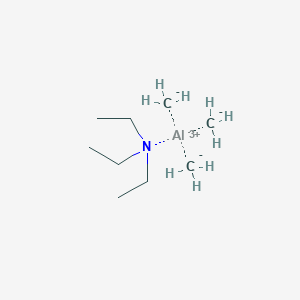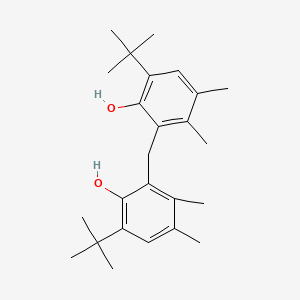
2,2'-Methylenebis(6-tert-butyl-3,4-xylenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxyethanol , is a glycol ether commonly used as a preservative in cosmetics and pharmaceuticals. It is a colorless, oily liquid with a faint rose-like odor. Phenoxyethanol is known for its antimicrobial properties, making it an effective preservative to prevent the growth of bacteria, yeast, and mold in various products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenoxyethanol is typically synthesized through the reaction of phenol with ethylene oxide under basic conditions. The reaction can be represented as follows:
C6H5OH+C2H4O→C6H5OCH2CH2OH
Industrial Production Methods
In industrial settings, phenoxyethanol is produced by the reaction of phenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxyethanol undergoes various chemical reactions, including:
Oxidation: Phenoxyethanol can be oxidized to form phenoxyacetic acid.
Esterification: It can react with carboxylic acids to form esters.
Etherification: Phenoxyethanol can form ethers through reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.
Etherification: Alkyl halides and bases like sodium hydroxide are employed.
Major Products
Phenoxyacetic acid: Formed through oxidation.
Phenoxyethyl esters: Formed through esterification.
Phenoxyethyl ethers: Formed through etherification.
Applications De Recherche Scientifique
Phenoxyethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed as a fixative for biological specimens.
Medicine: Utilized as a preservative in vaccines and other pharmaceutical formulations.
Industry: Incorporated in cosmetics, personal care products, and cleaning agents for its antimicrobial properties.
Mécanisme D'action
Phenoxyethanol exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This mechanism is effective against a broad spectrum of bacteria, yeast, and mold.
Comparaison Avec Des Composés Similaires
Phenoxyethanol is often compared with other preservatives such as:
Parabens: While both have antimicrobial properties, phenoxyethanol is considered less likely to cause allergic reactions.
Benzyl alcohol: Phenoxyethanol has a broader spectrum of antimicrobial activity.
Chlorphenesin: Both are used in cosmetics, but phenoxyethanol is more commonly used due to its effectiveness and safety profile.
Similar Compounds
Parabens: Methylparaben, ethylparaben, propylparaben.
Benzyl alcohol: Used as a preservative and solvent.
Chlorphenesin: Used as a preservative in cosmetics.
Phenoxyethanol’s unique combination of antimicrobial efficacy, safety, and versatility makes it a valuable compound in various applications.
Propriétés
Numéro CAS |
34560-22-0 |
|---|---|
Formule moléculaire |
C25H36O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
6-tert-butyl-2-[(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-14-11-20(24(5,6)7)22(26)18(16(14)3)13-19-17(4)15(2)12-21(23(19)27)25(8,9)10/h11-12,26-27H,13H2,1-10H3 |
Clé InChI |
CVWCOXJKYNCOJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


